![molecular formula C10H12N2O4 B097117 Diethyl pyridazine-3,4-dicarboxylate CAS No. 16082-13-6](/img/structure/B97117.png)
Diethyl pyridazine-3,4-dicarboxylate
Overview
Description
Diethyl pyridazine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The compound is typically stored in a refrigerator and is in liquid form .
Molecular Structure Analysis
The InChI code for Diethyl pyridazine-3,4-dicarboxylate is 1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 . This indicates that the molecule contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Diethyl pyridazine-3,4-dicarboxylate has been involved in spirocyclisation reactions with 1,3-binucleophiles . It has also been involved in condensation reactions with o-phenylenediamine .Physical And Chemical Properties Analysis
Diethyl pyridazine-3,4-dicarboxylate is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Diethyl pyridazine-3,4-dicarboxylate exhibits remarkable reactivity as a heterocyclic electrophile, particularly in nucleophilic aromatic substitution reactions. This allows for the synthesis of various heterocyclic derivatives, such as cyanopyrrolyl- and cyanoindolyl-pyridazines, by reacting with carbon nucleophiles like pyrrole and indole systems .
Hetero Diels-Alder Reactions
This compound serves as an azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles. The use of alkenes, alkynes, and enamines as 2π electron counterparts can yield dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .
One-Pot Synthesis of Polycyclic Compounds
Diethyl pyridazine-3,4-dicarboxylate can engage in pericyclic three-step homodomino processes with suitable bis-dienophiles. This strategy is used for the one-pot synthesis of polycyclic carbo- and hetero-cage systems, which are valuable in the development of complex molecular architectures .
Benzoannelation Reactions
The compound has been utilized in benzoannelation reactions with heterocyclic dienophiles, leading to the direct synthesis of dicyano-indoles and -carbazoles. This is particularly significant for the construction of compounds with potential biological activities .
Synthesis of Phthalonitriles
Phthalonitriles are important intermediates in the synthesis of phthalocyanines, which have applications in materials science. Diethyl pyridazine-3,4-dicarboxylate’s reactivity with enamines can be leveraged to synthesize substituted phthalonitriles .
Preparation of Cage Compounds
The reactivity of Diethyl pyridazine-3,4-dicarboxylate with bis-dienophiles also facilitates the synthesis of cage compounds. These structures are of interest due to their potential applications in host-guest chemistry and as building blocks for more complex chemical entities .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
diethyl pyridazine-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTDNBVRYCDLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyridazine-3,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.